
(3S,4S)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and a tert-butyl group attached to a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Addition of the Tert-Butyl Group: The tert-butyl group is added through alkylation reactions using tert-butyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(3S,4S)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4S)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This, in turn, facilitates its binding to target sites, leading to the modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- (3S,4S)-1-tert-butoxycarbonyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3S,4S)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H17ClF3NO2 |
|---|---|
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
(3S,4S)-1-tert-butyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H16F3NO2.ClH/c1-9(2,3)14-4-6(8(15)16)7(5-14)10(11,12)13;/h6-7H,4-5H2,1-3H3,(H,15,16);1H/t6-,7-;/m1./s1 |
Clave InChI |
QBMLNUBIXJXOCK-ZJLYAJKPSA-N |
SMILES isomérico |
CC(C)(C)N1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)O.Cl |
SMILES canónico |
CC(C)(C)N1CC(C(C1)C(F)(F)F)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)

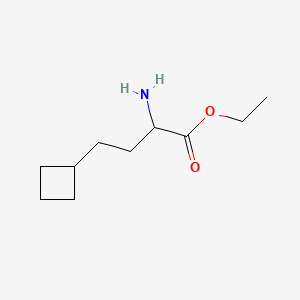
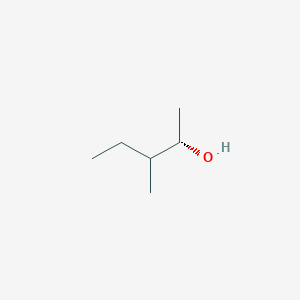
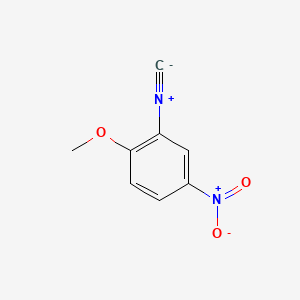

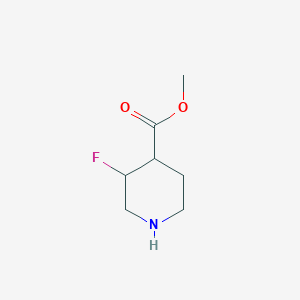
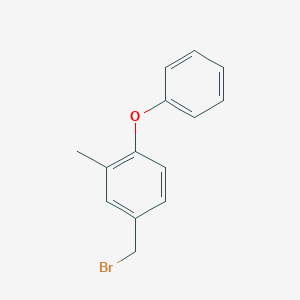
![2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15309400.png)

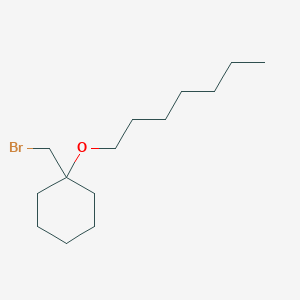

![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)
